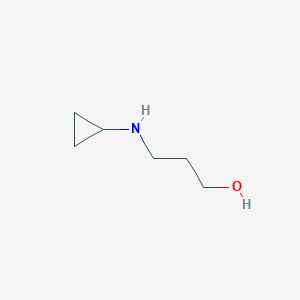
3-(Cyclopropylamino)propan-1-ol
Vue d'ensemble
Description
“3-(Cyclopropylamino)propan-1-ol” is a chemical compound with the molecular formula C6H13NO . It is stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
The synthesis of “3-(Cyclopropylamino)propan-1-ol” can be achieved from Cyclopropylamine and 3-Bromo-1-propanol . More detailed information about the synthesis process is not available in the search results.
Molecular Structure Analysis
The molecular structure of “3-(Cyclopropylamino)propan-1-ol” includes a total of 43 bonds. There are 17 non-H bonds, 9 rotatable bonds, 1 three-membered ring, 1 four-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Applications De Recherche Scientifique
Antifungal Compound Synthesis
A study by Zambrano-Huerta et al. (2019) focused on the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-aryl-1,3-diazidopropan-2-ol derivatives. This series showed significant antifungal activity against Candida spp. strains, suggesting the potential of 3-(Cyclopropylamino)propan-1-ol derivatives in developing new antifungal agents. The compound with a cyclopropyl substituent displayed outstanding selectivity against Candida albicans and Candida krusei. Molecular docking studies suggested that the high antifungal activity could be due to the good binding affinity of halogen atoms in some derivatives to the HEME group in 14-alpha demethylase (CYP51) (Zambrano-Huerta et al., 2019).
Organic Synthesis Methodologies
Research by Houghton, Voyle, and Price (1980) demonstrated the utility of 3-(o-Fluorophenyl)propan-1-ol, a compound structurally related to 3-(Cyclopropylamino)propan-1-ol, in the cyclization to chroman through chromium tricarbonyl complexes. This method highlights the versatility of such compounds in synthesizing complex organic molecules with potential applications in drug development and synthetic chemistry (Houghton, Voyle, & Price, 1980).
Inhibitory Activity on Carbon Steel Corrosion
Gao, Liang, and Wang (2007) investigated the synthesis of tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, for their performance in inhibiting carbon steel corrosion. These compounds demonstrated anodic inhibition by forming a protective layer on the metal surface, showcasing the potential of 3-(Cyclopropylamino)propan-1-ol derivatives in corrosion protection applications (Gao, Liang, & Wang, 2007).
Medicinal Chemistry: Anticancer Drug Synthesis
Nishizaki et al. (2014) synthesized the naftopidil analogue 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015) as a new anticancer drug. HUHS1015 induced cell death in a wide variety of human cancer cell lines and effectively suppressed tumor growth in mice, offering hope for cancer therapy. This study underscores the potential medicinal applications of compounds structurally similar to 3-(Cyclopropylamino)propan-1-ol (Nishizaki et al., 2014).
Safety And Hazards
The safety precautions for handling “3-(Cyclopropylamino)propan-1-ol” include keeping the compound away from heat, sparks, open flames, and hot surfaces. It is also advised to avoid breathing dust, fume, gas, mist, vapors, spray, and to wear protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
3-(cyclopropylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-1-4-7-6-2-3-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNRBVDFOGJTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylamino)propan-1-ol | |
CAS RN |
1211444-25-5 | |
| Record name | 3-(cyclopropylamino)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



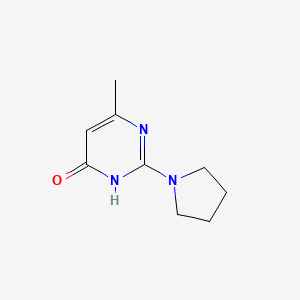
![4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1489683.png)
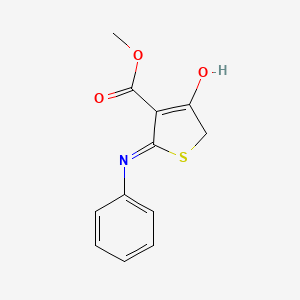
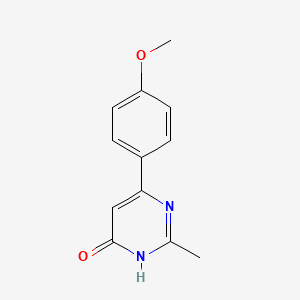
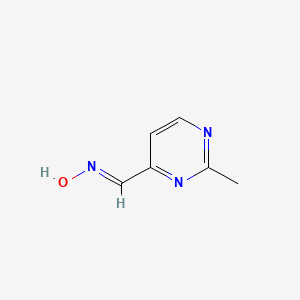
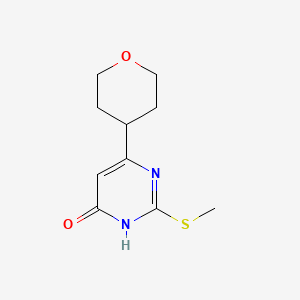
![5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489691.png)
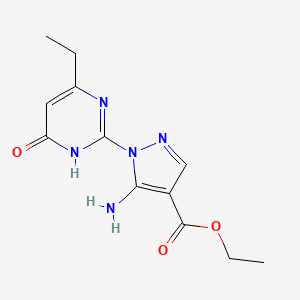
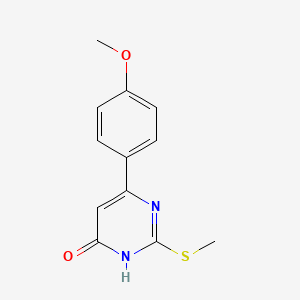
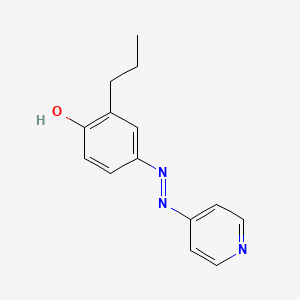
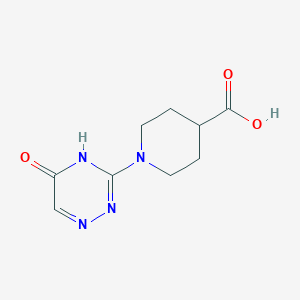
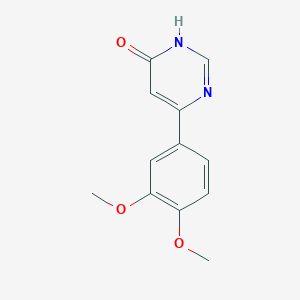
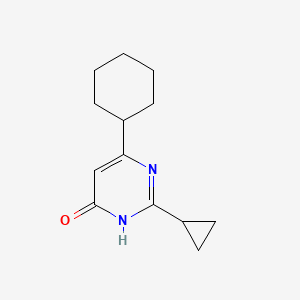
![1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1489704.png)